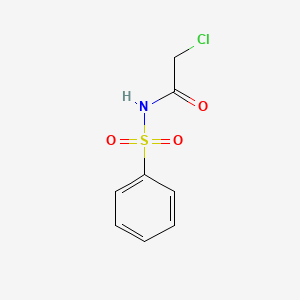
N-(benzenesulfonyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-2-chloroacetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or 1,2-dichloroethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Benzenesulfonyl chloride and 2-chloroacetamide
Catalysts: Bases like triethylamine or pyridine
Equipment: Reactors with temperature control and efficient mixing
Purification: Crystallization or chromatography to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzenesulfonyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form benzenesulfonamide and 2-chloroacetic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include N-(benzenesulfonyl)-2-aminoacetamide or N-(benzenesulfonyl)-2-thioacetamide.
Hydrolysis: Products are benzenesulfonamide and 2-chloroacetic acid.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(benzenesulfonyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(benzenesulfonyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with proteins, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Interaction: It can interact with proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
N-(benzenesulfonyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(benzenesulfonyl)-2-aminoacetamide: Similar structure but with an amino group instead of a chlorine atom.
N-(benzenesulfonyl)-2-thioacetamide: Contains a sulfur atom in place of the chlorine atom.
Benzenesulfonamide: Lacks the 2-chloroacetamide moiety but shares the benzenesulfonyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties
Propriétés
Formule moléculaire |
C8H8ClNO3S |
|---|---|
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-2-chloroacetamide |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Clé InChI |
KXUWURXDUDHQLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



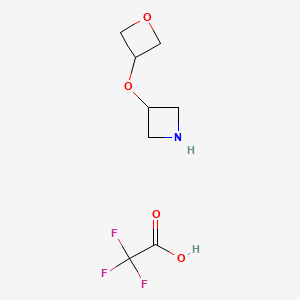
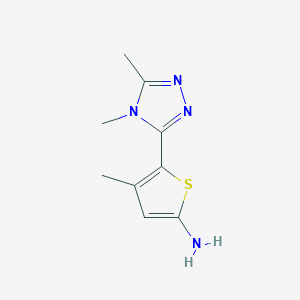
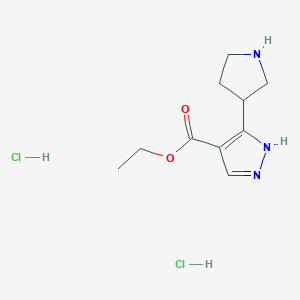
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
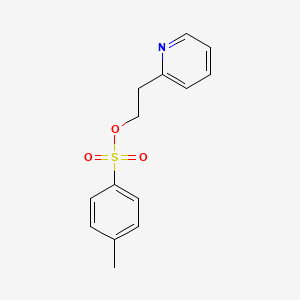
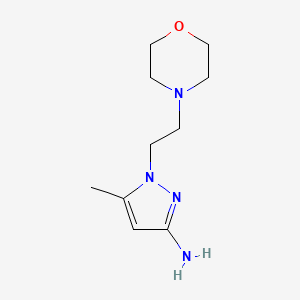
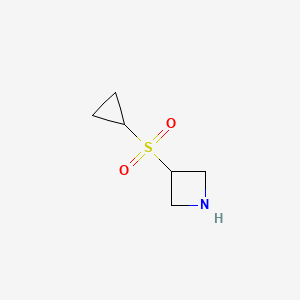
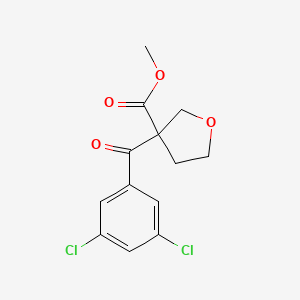
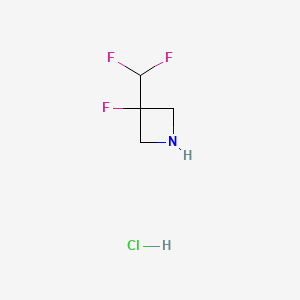

![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
